Thieno[3,2-b]pyridin-6-amine

Kinase Inhibitor Chemical Probe Medicinal Chemistry

Procure this specific [3,2-b] isomer for reproducible kinase inhibitor research. Distinct from other thienopyridines, its unique hinge-binding mode ensures high kinome-wide selectivity, crucial for targeting CDKLs/Haspin. Substituting isomers invalidates SAR studies and risks target engagement loss. Essential for de-risked dual c-Met/VEGFR2 inhibitor and SAR campaigns.

Molecular Formula C7H6N2S
Molecular Weight 150.2 g/mol
CAS No. 115063-92-8
Cat. No. B044365
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThieno[3,2-b]pyridin-6-amine
CAS115063-92-8
Molecular FormulaC7H6N2S
Molecular Weight150.2 g/mol
Structural Identifiers
SMILESC1=CSC2=C1N=CC(=C2)N
InChIInChI=1S/C7H6N2S/c8-5-3-7-6(9-4-5)1-2-10-7/h1-4H,8H2
InChIKeyZEPHVTQYZYJBCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thieno[3,2-b]pyridin-6-amine (CAS 115063-92-8): A Strategic Heterocyclic Scaffold for Kinase Inhibitor Development


Thieno[3,2-b]pyridin-6-amine (CAS 115063-92-8) is a privileged heterocyclic scaffold characterized by a fused thiophene and pyridine ring system with a primary amine at the 6-position [1]. This specific isomeric form, distinguished by its [3,2-b] ring fusion, is extensively utilized as a foundational building block in medicinal chemistry, particularly for the design of targeted protein kinase inhibitors in oncology and immunology research . The core structure's weak interaction with the kinase hinge region allows for the design of highly selective, ATP-competitive but not ATP-mimetic inhibitors, a characteristic that differentiates it from other heteroaromatic scaffolds [2].

Thieno[3,2-b]pyridin-6-amine (CAS 115063-92-8) vs. Other Isomers: Why Substitution Fails in Critical Applications


Thienopyridines exist as six distinct isomeric families (e.g., thieno[2,3-b]pyridine, thieno[3,2-c]pyridine), each with unique electronic and steric properties that dictate its biological target profile [1]. Direct substitution of Thieno[3,2-b]pyridin-6-amine with a different isomer or a simple pyridine analog is not a viable procurement strategy because the specific [3,2-b] ring fusion and 6-amino substitution pattern are critical determinants of binding mode and kinome-wide selectivity [2]. Studies show that even minor changes, such as substituting the 6-position with an ether or moving the amine, can result in a complete loss of activity or a shift in target engagement [3]. This high degree of positional specificity means that generic substitution leads to unpredictable and often non-reproducible biological results, making this exact compound indispensable for projects requiring validated structure-activity relationships.

Quantitative Evidence Guide for Thieno[3,2-b]pyridin-6-amine (CAS 115063-92-8)


Scaffold-Driven Kinase Selectivity: ATP-Competitive but Non-Mimetic Binding Mode

Derivatives built on the thieno[3,2-b]pyridine core demonstrate a unique ATP-competitive but non-mimetic binding mode, enabling high kinome-wide selectivity [1]. This is in contrast to many common kinase inhibitors built on pyridine or pyrimidine scaffolds, which often act as ATP-mimetics and have broader, less selective inhibition profiles. The weak interaction of the thieno[3,2-b]pyridine core with the kinase hinge region allows for profoundly different binding modes, as illustrated by the isomers MU1464 and MU1668, both of which maintain high selectivity [2].

Kinase Inhibitor Chemical Probe Medicinal Chemistry

Potent In Vivo Antitumor Efficacy of Derived c-Met/VEGFR2 Inhibitors

A series of thieno[3,2-b]pyridine-based inhibitors of c-Met and VEGFR2 tyrosine kinases demonstrated in vitro potency in the low nanomolar range [1]. Significantly, these compounds were shown to be efficacious in vivo against various human tumor xenograft models in mice [1]. While many in-class compounds show in vitro activity, this specific scaffold has been validated to translate to in vivo tumor growth inhibition, a key differentiator for drug discovery programs.

Oncology c-Met Inhibitor VEGFR2 Inhibitor

Established SAR: 6-Amino Position is Crucial for Antitumor Activity

Structure-activity relationship (SAR) studies on thieno[3,2-b]pyridine derivatives have established that the 6-position is critical for modulating biological activity [1]. Specifically, a series of methyl 6-[(hetero)arylamino]thieno[3,2-b]pyridine-2-carboxylates was evaluated against human tumor cell lines MCF-7 (breast), A375-C5 (melanoma), and NCI-H460 (non-small cell lung cancer), establishing clear SAR for the 6-amino moiety [1]. This provides a data-backed rationale for selecting the 6-amine as the optimal starting material over other positional isomers (e.g., 5-amine or 7-amine) for which such SAR may not be defined.

SAR Antitumor Cancer Cell Lines

Validated Chemical Probe Development: Example MU1920 for Haspin Kinase

Optimization of the thieno[3,2-b]pyridine pharmacophore yielded MU1920, a highly selective inhibitor of the kinase Haspin [1]. MU1920 fulfills the criteria for a quality chemical probe and is suitable for in vivo applications, demonstrating that this scaffold can yield tool compounds for investigating underexplored biological targets [1]. While other thienopyridine isomers may have been explored, the [3,2-b] scaffold is directly linked to a published, well-characterized chemical probe, providing a template for further research.

Haspin Kinase Chemical Probe Mitosis

Thieno[3,2-b]pyridin-6-amine (CAS 115063-92-8): Prioritized Application Scenarios


Design and Synthesis of Highly Selective Kinase Inhibitors for Underexplored Targets

Leverage the thieno[3,2-b]pyridine scaffold's unique ATP-competitive, non-mimetic binding mode to design inhibitors with high kinome-wide selectivity. This is particularly valuable for targeting underexplored kinases such as Haspin and CDKLs, where a selective chemical probe is needed to dissect biological function [1]. The scaffold's weak hinge interaction allows for variable binding modes, reducing the risk of off-target effects that plague many ATP-mimetic inhibitors [1].

Accelerated Lead Optimization for c-Met and VEGFR2 Dual Inhibitors

Utilize the thieno[3,2-b]pyridin-6-amine core as a validated starting point for developing dual c-Met/VEGFR2 inhibitors. The scaffold has demonstrated translation from low nanomolar in vitro potency to in vivo efficacy in human tumor xenograft models [2]. This provides a de-risked path for oncology drug discovery programs focused on angiogenesis and tumor metastasis.

SAR-Driven Development of Antitumor Agents via 6-Position Derivatization

Employ Thieno[3,2-b]pyridin-6-amine as the key intermediate for exploring structure-activity relationships at the 6-position. Published SAR data confirms this site is critical for modulating antiproliferative activity against breast (MCF-7), melanoma (A375-C5), and lung (NCI-H460) cancer cell lines [3]. This allows for a focused, data-driven medicinal chemistry campaign, bypassing the need for extensive de novo screening of other isomers.

Generation of Chemical Probes for Haspin Kinase Biology

Base the synthesis of new Haspin kinase inhibitors on the thieno[3,2-b]pyridine scaffold, following the precedent set by the chemical probe MU1920 [1]. This provides a clear template for achieving the potency and selectivity required for a high-quality probe, which is essential for investigating Haspin's role in mitosis and validating it as a therapeutic target.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
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